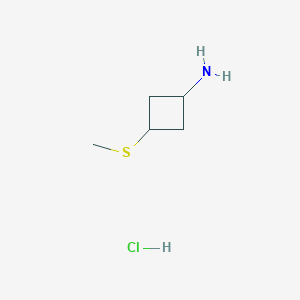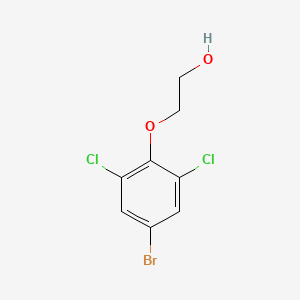![molecular formula C10H14ClF2NO B1460613 1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride CAS No. 2205504-95-4](/img/structure/B1460613.png)
1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride
Übersicht
Beschreibung
1-(3-(2,2-Difluoroethoxy)-phenyl)-ethylamine hydrochloride is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in water and alcohol. It has a molecular formula of C7H11ClF2NO and a molecular weight of 197.63 g/mol. It is also known as 1-(3-difluoroethoxy phenyl) ethylamine hydrochloride, 1-(3-difluoroethoxy-phenyl) ethylamine HCl, and 1-difluoroethoxy-phenylethylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
Overview
1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride is a compound that falls within the class of phenylethylamines, a broad category of compounds that have been studied for various applications in scientific research. This specific compound, due to its unique structure, may have potential applications in various fields including medicinal chemistry, material science, and biochemical research. It's important to note that while phenylethylamines have been widely studied, direct research specifically focusing on this compound might be limited, and its applications might be inferred from the broader class it belongs to.
Potential Applications in Medicinal Chemistry
Phenylethylamines have been extensively explored for their pharmacological properties, including their effects on the central nervous system (CNS). Compounds in this category have been evaluated for their potential in addressing neurological disorders, their action as neurotransmitter agents, and their role in modulating various receptors in the brain. The unique substituents on the phenyl ring and ethylamine portion of molecules like 1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride could offer distinctive interactions with biological targets, warranting investigation into their therapeutic potentials (Woolverton, 1986).
Role in Neurochemistry and Neurotoxicity Studies
Research into the neurochemical effects and potential neurotoxicity of phenylethylamines provides insights into the impact of structural modifications on biological activity. Studies have shown that compounds within this class can influence dopaminergic and serotonergic systems, with implications for understanding drug addiction, neurodegeneration, and psychiatric disorders. The dopaminergic and norepinephrine reuptake inhibition properties of related compounds highlight the potential for 1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride to serve as a basis for developing novel neurological therapeutics (Kumar et al., 2011).
Applications in Material Science
The structural components of phenylethylamines, including ether and halogen groups, may also find applications in material science. The incorporation of such compounds into polymers and materials could impact their physical properties, such as thermal stability, rigidity, and electronic characteristics. The difluoroethoxy group, in particular, could confer unique properties to materials, making them suitable for specialized applications in electronics, coatings, and as intermediates in the synthesis of complex molecules.
Biochemical Research and Antioxidant Activity
Phenylethylamines and their derivatives have been investigated for their antioxidant properties. The presence of phenyl rings and substituents like the difluoroethoxy group can contribute to radical scavenging activities. These compounds could be valuable in studying oxidative stress-related biological processes and the development of antioxidant therapies. The investigation into the antioxidant capacities of such compounds can provide insights into their potential protective roles against oxidative damage in biological systems (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
1-[3-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-7(13)8-3-2-4-9(5-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYWFEZOUZILQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,2-Difluoro-ethoxy)-phenyl]-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



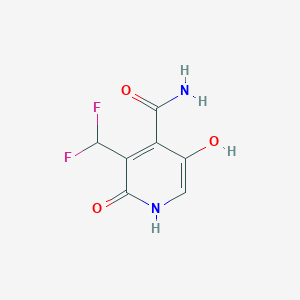
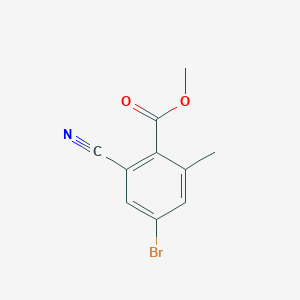
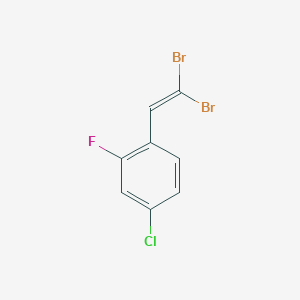

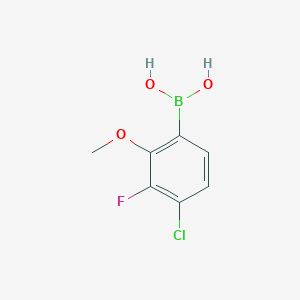
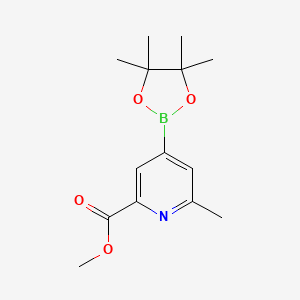
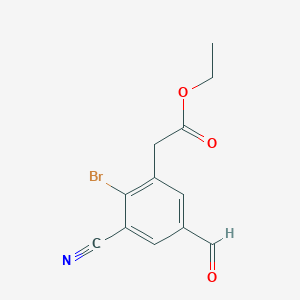
![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)
![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)

